molecular formula C4H11FNO2P B13423998 Phosphoramidofluoridic acid, dimethyl-, ethyl ester CAS No. 358-29-2

Phosphoramidofluoridic acid, dimethyl-, ethyl ester

Cat. No.: B13423998
CAS No.: 358-29-2
M. Wt: 155.11 g/mol
InChI Key: JYXIMOLVBWANAH-UHFFFAOYSA-N
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Description

Phosphoramidofluoridic acid, dimethyl-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidofluoridic acid, dimethyl-, ethyl ester typically involves the reaction of dimethyl phosphoramidofluoridate with ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidofluoridic acid, dimethyl-, ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acid.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Reducing agents like lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Hydrolysis: Ethyl alcohol and dimethyl phosphoramidofluoridate.

    Transesterification: A new ester and the corresponding alcohol.

    Reduction: Ethyl alcohol and dimethyl phosphoramidofluoridate.

Scientific Research Applications

Phosphoramidofluoridic acid, dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidofluoridic acid, dimethyl-, ethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active species that interact with enzymes and other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phosphoramidofluoridic acid, dimethyl-, ethyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While these esters share similar structural features, this compound is unique due to the presence of the phosphoramidofluoridate group, which imparts distinct chemical properties and reactivity.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl butyrate: Known for its pleasant odor and used in flavoring and fragrance industries.

This compound stands out due to its specific functional group, making it valuable for specialized applications in research and industry.

Properties

CAS No.

358-29-2

Molecular Formula

C4H11FNO2P

Molecular Weight

155.11 g/mol

IUPAC Name

N-[ethoxy(fluoro)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C4H11FNO2P/c1-4-8-9(5,7)6(2)3/h4H2,1-3H3

InChI Key

JYXIMOLVBWANAH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N(C)C)F

Origin of Product

United States

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